4-(Cyclohexylthio)benzaldehyde

Vue d'ensemble

Description

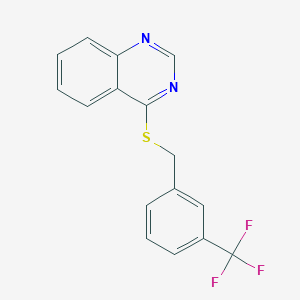

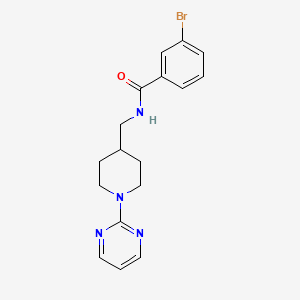

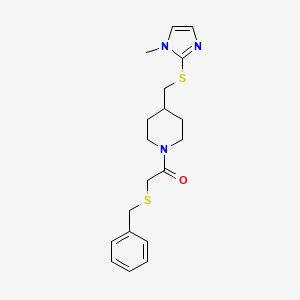

4-(Cyclohexylthio)benzaldehyde is a chemical compound with the molecular formula C13H16OS . It has an average mass of 220.331 Da and a monoisotopic mass of 220.092178 Da .

Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylthio)benzaldehyde consists of 13 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis

Benzaldehyde, a similar compound, can undergo oxidation to form benzoic acid . It can also participate in the Knoevenagel condensation, a reaction that forms α,β-unsaturated compounds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Cyclohexylthio)benzaldehyde:

Development of Antimicrobial Agents

Research has shown that derivatives of benzaldehyde, including 4-(Cyclohexylthio)benzaldehyde, exhibit significant antimicrobial activity. These compounds are tested against a range of bacteria and fungi, showing potential as new antimicrobial agents . This makes them valuable in the development of new treatments for infections resistant to current antibiotics.

Organic Synthesis and Catalysis

In organic chemistry, 4-(Cyclohexylthio)benzaldehyde is utilized as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, such as aldol condensations and cyclizations, making it a versatile reagent in synthetic organic chemistry .

Photodynamic Therapy

Emerging research suggests that compounds like 4-(Cyclohexylthio)benzaldehyde could be used in photodynamic therapy (PDT) for cancer treatment. These compounds can be activated by light to produce reactive oxygen species that kill cancer cells, offering a targeted and minimally invasive treatment option.

These applications highlight the versatility and importance of 4-(Cyclohexylthio)benzaldehyde in various fields of scientific research and industry. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Comparing sustainable methods for synthesis of natural benzaldehyde Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues

Safety and Hazards

Mécanisme D'action

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes are known to disrupt the fungal antioxidation system . This system includes components such as superoxide dismutases and glutathione reductase .

Pharmacokinetics

A study on 4-hydroxybenzaldehyde, a related compound, showed that it is well absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Propriétés

IUPAC Name |

4-cyclohexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVUNCJKERNYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylthio)benzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)

![2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2447551.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)